molecular formula C11H13BrO3 B7936362 2-Bromo-5-butoxybenzoic acid

2-Bromo-5-butoxybenzoic acid

Cat. No.: B7936362
M. Wt: 273.12 g/mol
InChI Key: GOLALWGQWIXHCS-UHFFFAOYSA-N
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Description

2-Bromo-5-butoxybenzoic acid (CAS: 1528132-18-4) is a substituted benzoic acid derivative with the molecular formula C₁₁H₁₃BrO₃ and a molecular weight of 273.13 g/mol . The compound features a bromine atom at the 2-position and a butoxy group (-OCH₂CH₂CH₂CH₃) at the 5-position of the benzene ring. The butoxy substituent, a four-carbon ether chain, contributes significantly to the molecule’s lipophilicity, making it more soluble in organic solvents compared to shorter-chain analogs. This structural motif is critical in pharmaceutical and agrochemical synthesis, where lipophilicity influences bioavailability and membrane permeability .

Properties

IUPAC Name

2-bromo-5-butoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLALWGQWIXHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-butoxybenzoic acid typically involves the bromination of 5-butoxybenzoic acid. The reaction is carried out using bromine in the presence of a catalyst and an organic solvent. The reaction conditions are generally mild, and the process is efficient, yielding high-purity products .

Industrial Production Methods: Industrial production of 2-Bromo-5-butoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored to avoid over-bromination and to maintain the integrity of the butoxy group .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-butoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-butoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-butoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and the butoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Acidity

  • 2-Bromo-5-butoxybenzoic acid : The butoxy group at position 5 (meta to the carboxylic acid) is electron-donating via resonance, reducing the acidity of the -COOH group (predicted higher pKa). The bromine at position 2 (ortho to -COOH) exerts a weak electron-withdrawing inductive effect, partially counteracting the butoxy group’s influence .
  • 5-Bromo-2-chlorobenzoic acid (C₇H₄BrClO₂): Both bromine (position 5) and chlorine (position 2) are electron-withdrawing, significantly enhancing acidity (lower pKa) compared to 2-bromo-5-butoxybenzoic acid .
  • 2-Bromo-5-hydroxybenzoic acid (C₇H₅BrO₃): The hydroxyl group at position 5 is strongly electron-withdrawing when deprotonated (O⁻), increasing acidity. However, in protonated form (-OH), it is electron-donating, leading to a more nuanced acidity profile .

Tautomerism and Conformational Stability

  • 4-Amino-5-bromobenzoic acid (C₇H₆BrNO₂): The amino group at position 4 enables tautomerism, with DFT studies showing close alignment between theoretical and experimental bond lengths. This contrasts with 2-bromo-5-butoxybenzoic acid, where the bulky butoxy group restricts tautomeric flexibility .

Physicochemical Properties

Molecular Weight and Lipophilicity

Compound Molecular Formula Molecular Weight (g/mol) Predicted logP*
2-Bromo-5-butoxybenzoic acid C₁₁H₁₃BrO₃ 273.13 ~2.8
2-Bromo-5-methoxybenzoic acid C₈H₇BrO₃ 231.05 ~1.9
5-Bromo-2-iodobenzoic acid C₇H₄BrIO₂ 326.92 ~2.5
5-Bromo-2-chlorobenzoic acid C₇H₄BrClO₂ 235.46 ~2.2

*logP estimates based on substituent contributions: Longer alkyl chains (e.g., butoxy) increase lipophilicity compared to methoxy or halogens .

Solubility

  • The butoxy group in 2-bromo-5-butoxybenzoic acid enhances solubility in nonpolar solvents (e.g., dichloromethane) but reduces water solubility. In contrast, 2-bromo-5-hydroxybenzoic acid exhibits higher aqueous solubility due to hydrogen bonding .

Biological Activity

2-Bromo-5-butoxybenzoic acid is a derivative of benzoic acid characterized by the presence of a bromine atom and a butoxy group. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant case studies.

2-Bromo-5-butoxybenzoic acid can undergo various chemical reactions such as substitution, esterification, and reduction. These reactions contribute to its utility in pharmaceutical synthesis and biological studies.

Reaction Type Description Common Reagents Major Products
SubstitutionBromine can be replaced by nucleophiles like aminesSodium azide, potassium thiocyanate5-Azido-2-butoxybenzoic acid
EsterificationFormation of esters from the carboxylic acid groupAlcohols with acid catalysts5-Bromo-2-butoxybenzoate
ReductionConversion of the carboxylic acid to an alcoholLithium aluminum hydride5-Bromo-2-butoxybenzyl alcohol

The biological activity of 2-bromo-5-butoxybenzoic acid is primarily attributed to its interaction with specific molecular targets. The bromine atom enhances reactivity, while the butoxy group influences binding affinity to various enzymes and receptors. Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways and cancer progression .

Antimicrobial Activity

Studies have reported that derivatives of benzoic acid, including 2-bromo-5-butoxybenzoic acid, exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Research indicates that 2-bromo-5-butoxybenzoic acid may possess anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that related benzoic acid derivatives activated proteasomal and lysosomal degradation pathways in cancer cell lines, leading to reduced cell viability . The compound's ability to modulate these pathways suggests it could be a candidate for further development as an anticancer agent.

Study on Proteostasis Modulation

In a study evaluating benzoic acid derivatives, including 2-bromo-5-butoxybenzoic acid, researchers found that these compounds promoted the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts. The results indicated significant activation of cathepsins B and L, enzymes critical for protein degradation .

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of various benzoic acid derivatives on cancer cell lines such as Hep-G2 and A2058. The findings revealed that while some compounds exhibited low toxicity (cell growth inhibition rates below 6%), others demonstrated significant bioactivity, suggesting a nuanced profile for therapeutic applications .

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